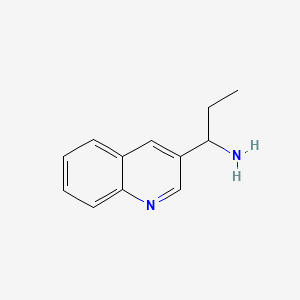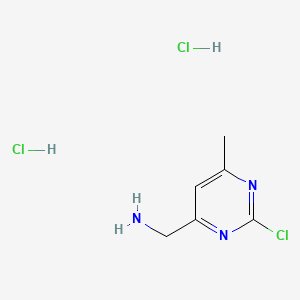![molecular formula C11H14ClN B13467726 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound that features a unique structural framework This compound is characterized by its rigid, three-dimensional structure, which makes it an interesting subject for various scientific studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is usually carried out under controlled conditions, such as the use of potassium tert-butoxide at elevated temperatures (e.g., 65°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batchwise processes. This approach allows for the preparation of multigram quantities of the compound, ensuring consistency and purity . The key steps in the industrial synthesis involve optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.
科学研究应用
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, while the azabicyclohexane moiety can form hydrogen bonds and other non-covalent interactions . These interactions modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A structurally similar compound that lacks the phenyl group.
Bicyclo[2.1.1]hexane: A related compound without the nitrogen atom in the bicyclic framework.
Bicyclo[1.1.1]pentane: Another sp3-rich bicyclic compound used in medicinal chemistry.
Uniqueness
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of both the phenyl group and the azabicyclohexane moiety. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications .
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
4-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(7-11)12-8-11;/h1-5,10,12H,6-8H2;1H |
InChI 键 |
GBTIMGYZVRROGH-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(CN2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
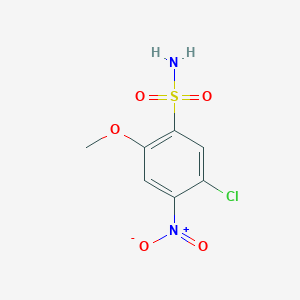
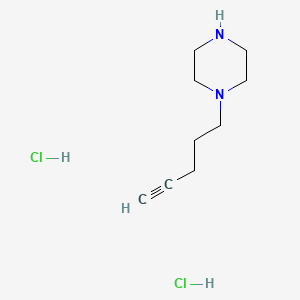
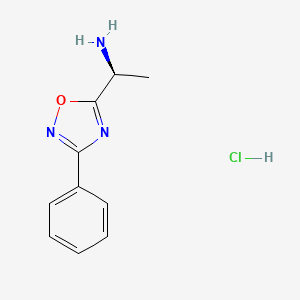
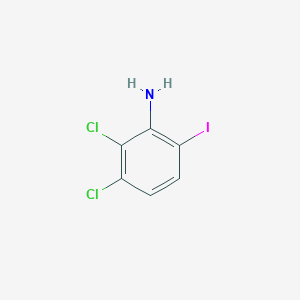
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
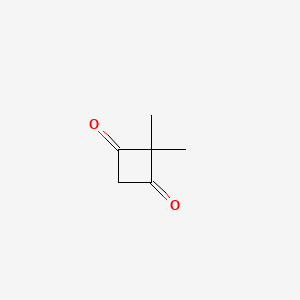
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

